molecular formula C12H12N2O3 B3016271 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 955976-57-5

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol

Cat. No.: B3016271
CAS No.: 955976-57-5
M. Wt: 232.239
InChI Key: ALMYEIFKTLLDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol is a pyrazole-based compound featuring a 1,3-benzodioxole moiety linked to the pyrazole ring via a methylene group, with an ethanol substituent at the 1-position of the pyrazole. This structural motif is common in medicinal chemistry due to the pyrazole ring's versatility in forming hydrogen bonds and π-π interactions, making it a candidate for targeting enzymes or receptors .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-6-5-14-4-3-10(13-14)9-1-2-11-12(7-9)17-8-16-11/h1-4,7,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMYEIFKTLLDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol typically involves the formation of the pyrazole ring followed by the introduction of the benzodioxole group. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-benzodioxole-containing aldehydes or ketones under acidic or basic conditions. The ethanol moiety can be introduced through subsequent reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Research indicates that derivatives of benzodioxole and pyrazole exhibit various biological activities, including:

  • Anticancer Activity: Compounds containing the benzodioxole scaffold have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have highlighted their effectiveness against various cancer types, including breast and prostate cancer .
  • Antimicrobial Properties: Pyrazole derivatives are known for their antibacterial and antifungal activities. The incorporation of the benzodioxole moiety enhances these properties, making the compound a candidate for developing new antimicrobial agents .

Biological Research

In biological studies, 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol is used in:

  • Enzyme Inhibition Studies: The compound serves as a substrate or inhibitor for various enzymes, facilitating research into metabolic pathways and enzyme kinetics .
  • Receptor Binding Assays: It is utilized to assess binding affinities to specific receptors, contributing to the understanding of drug-receptor interactions .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs): Compounds with benzodioxole structures have been explored for their electron transport properties in OLEDs .
  • Polymeric Materials: The incorporation of such compounds into polymers can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyrazole derivatives revealed that the addition of the benzodioxole moiety significantly increased activity against Gram-positive bacteria. This study highlights the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The benzodioxole and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations in Analogous Compounds

Compound Name Key Substituents/Functional Groups Biological Activity/Application Reference ID
2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol Ethanol group at pyrazole 1-position Not explicitly reported (structural focus) -
2-[3-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid Hydroxamic acid, phenyl group at pyrazole 5-position Potential enzyme inhibition (e.g., HDACs)
3-[3-(1,3-Benzodioxol-5-yl)-4-carboxyethyl-1H-pyrazol-5-yl]benzoic acid Carboxylic acid, benzoic acid substituent Solubility enhancement, metal chelation
2-(1-Undecyloxy)-1-ethanol (C11OEtOH) Long alkyl chain (C11) with ether linkage Nematicidal activity against B. xylophilus
2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole Thiazole, naphthyl, furyl groups Acetylcholinesterase inhibition (38.5%)
5-(1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid Carboxylic acid at pyrazole 3-position Not explicitly reported (synthetic intermediate)

Nematicidal Activity

  • Alkyl Chain Length: In -(1-undecyloxy)-1-ethanol (C11OEtOH) demonstrated optimal nematicidal activity (LD₉₀ comparable to abamectin). Shorter (C7-C9) or longer (C12-C13) chains showed reduced efficacy, highlighting the critical role of alkyl chain length in membrane disruption .
  • Aromatic vs. Aliphatic Substituents: The target compound’s benzodioxol-pyrazole-ethanol structure may lack the lipophilicity required for nematicidal activity compared to C11OEtOH’s long alkyl chain .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Thiazole-containing analogs in achieved 38.5% AChE inhibition, attributed to the naphthyl group’s π-stacking with the enzyme’s active site.
  • Butyrylcholinesterase (BuChE) Inhibition : Fluorophenyl-substituted derivatives in showed 43% inhibition, suggesting electron-withdrawing groups enhance BuChE affinity. The target compound’s benzodioxole moiety may provide moderate electron effects but requires further optimization .

Solubility and Bioavailability

  • The ethanol group in the target compound improves aqueous solubility compared to analogs with alkyl (C11OEtOH) or aromatic (naphthyl) substituents. However, carboxylic acid derivatives () exhibit even higher solubility due to ionization at physiological pH .

Biological Activity

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol is a compound that belongs to the pyrazole class of organic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_2O_3 with a molecular weight of 220.23 g/mol. The structure features a benzodioxole moiety, which is known for its bioactive properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been shown to inhibit various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways such as EGFR and MEK, which are crucial for cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
Compound AMDA-MB-2315.4EGFR inhibition
Compound BLung Cancer3.2MEK inhibition
Compound CColorectal4.7Topoisomerase II

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various in vitro models. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The efficacy varies depending on the specific structure of the pyrazole derivative. For example, studies revealed that some derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus15 µg/mL
Compound ECandida albicans10 µg/mL

Case Studies

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents. The study also highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly reduce levels of inflammatory markers in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol, and what experimental parameters influence yield?

The compound is typically synthesized via condensation reactions or cyclization methods . For example:

  • Condensation : Reacting a benzodioxol-containing carbonyl precursor (e.g., (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) with hydroxyethylhydrazine under reflux in ethanol, achieving yields of ~70–80% .
  • Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide intermediates, with yields around 65–75% .
    Key parameters include solvent polarity (ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants.

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles (e.g., C–O bond lengths of 1.36–1.42 Å in the benzodioxol group) .
  • Spectroscopic techniques :
    • IR : Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (C=N pyrazole) .
    • ¹H NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm; benzodioxol methylene at δ 5.9–6.1 ppm .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported at 10–50 µM) .
  • Anti-inflammatory screening : Inhibition of COX-2 enzymes via ELISA-based assays .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., anisotropic displacement, hydrogen bonding) impact structural analysis of this compound?

SC-XRD refinement using SHELXL (via WinGX suite) reveals:

  • Anisotropic displacement parameters : Ellipsoid plots (ORTEP) show thermal motion in the pyrazole ring due to steric strain .
  • Hydrogen-bonding networks : O–H···N interactions between the ethanol hydroxyl and pyrazole nitrogen stabilize the crystal lattice (d = 2.8–3.0 Å) .
    Advanced refinement requires high-resolution data (≤0.8 Å) and correction for twinning or disorder using SHELXD .

Q. How can computational methods (DFT, Fukui functions) predict reactivity and electronic properties?

  • DFT calculations (B3LYP/6-31G* level):
    • HOMO-LUMO gaps of 4.5–5.0 eV indicate moderate electrophilicity .
    • Fukui functions (f⁻) identify nucleophilic sites at the benzodioxol oxygen atoms .
  • Molecular docking : Predicts binding to kinase domains (e.g., B-Raf) with ΔG ≈ -9.5 kcal/mol .

Q. What pharmacodynamic (PD) models link systemic concentrations to biological efficacy?

  • Indirect response models : For kinase inhibitors (e.g., TRK or B-Raf), plasma concentrations ≥3.06 µM achieve >60% inhibition of phosphorylated MEK1 (pMEK1), correlating with tumor stasis in xenografts .
  • Hill coefficients (n ≈ 8) suggest cooperative binding to target proteins .

Methodological Contradictions and Resolutions

Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?

  • Contradictions : Yields vary from 65% to 80% due to:
    • Purification methods (column chromatography vs. recrystallization) .
    • Solvent polarity effects on cyclization kinetics .
  • Resolution : Optimize reaction time (4–6 hrs) and use DMF/EtOH (1:1) mixtures for higher purity (≥95%) .

Q. Why do biological activity results differ across studies, and how can experimental design mitigate this?

  • Variability sources : Cell line heterogeneity (A375 vs. Colo205) and assay protocols (DPPH vs. ABTS for antioxidants) .
  • Mitigation : Standardize IC₅₀ determination using dose-response curves (4-parameter logistic model) and validate via orthogonal assays (e.g., FRAP for antioxidants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.